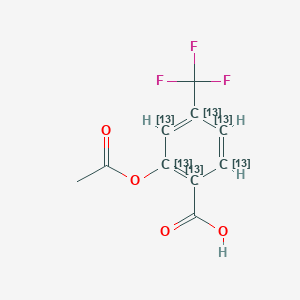

Triflusal-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triflusal-13C6, also known as Trifluoromethylsalicylic acid, is a synthetic derivative of salicylic acid that has been used in medical research since the early 1990s. This compound is a unique compound, as it is composed of a trifluoromethyl group attached to the carboxylic acid group of salicylic acid. This compound has been studied for its potential applications in medical research, as well as its biochemical and physiological effects on the body.

Applications De Recherche Scientifique

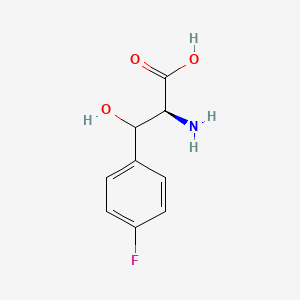

Anti-Tuberculosis Drug {svg_1}

Le triflusal a été étudié pour son potentiel en tant que médicament anti-tuberculeux repositionné. Il cible la protéine de réplication DciA dans Mycobacterium tuberculosis (M.tb), qui est une protéine essentielle impliquée dans la réplication bactérienne et la régulation de la croissance. L'absence d'homologie structurale de la DciA de M.tb avec les protéines humaines en fait une cible appropriée pour le développement de médicaments {svg_2}. Le triflusal a été observé pour avoir une activité anti-tuberculeuse significative dans des conditions in vitro et ex vivo {svg_3}.

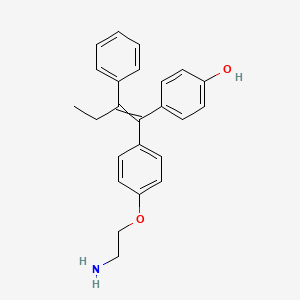

Platelet Aggregation Inhibitor {svg_4}

Le triflusal est connu pour être un inhibiteur de l'agrégation plaquettaire {svg_5}. Cette propriété le rend utile dans la prévention des caillots sanguins et des affections cardiovasculaires associées.

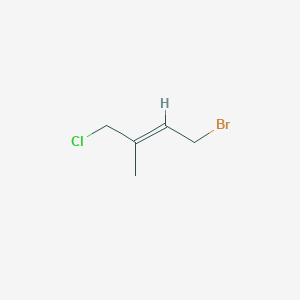

Cocrystal Formation {svg_6}

Le triflusal a été utilisé dans la formation de cocristaux pharmaceutiques. Six cocristaux de triflusal ont été découverts à partir d'un criblage de cocristaux avec des coformeurs pharmaceutiquement acceptables, à savoir, le benzamide, l'isonicotynamide, le picolinamide, le propionamide, l'urée et le valpromide {svg_7}. Cela a été fait dans le but de trouver des formes solides stables de triflusal {svg_8}.

Mécanisme D'action

Target of Action

Triflusal-13C6, a derivative of salicylic acid, primarily targets cycloxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and vasoconstriction .

Mode of Action

This compound interacts with its target, COX-1, by irreversibly inhibiting it . This inhibition prevents the formation of thromboxane-B2 in platelets .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It inhibits the synthesis of thromboxane, thereby preventing platelet aggregation . Additionally, this compound spares the arachidonic acid metabolic pathway in endothelial cells, leading to the production of nitric oxide and an increase in the concentration of cyclic nucleotides . These changes result in the expansion of peripheral blood vessels .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its bioavailability. After oral administration, this compound is rapidly hydrolyzed to its principal metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) . The elimination of this compound is primarily renal, with more than 60% of the parent compound excreted in the urine within 48 hours of administration .

Result of Action

The action of this compound leads to molecular and cellular effects that contribute to its therapeutic efficacy. It inhibits platelet aggregation, which is crucial in preventing thromboembolic disorders . Moreover, this compound has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, health status, and concomitant medications can also influence the action and efficacy of this compound .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Triflusal-13C6, like its parent compound Triflusal, is known to interact with various enzymes and proteins within the body . It primarily acts as a platelet aggregation inhibitor, preventing the formation of blood clots . This is achieved through its interaction with the enzyme cyclooxygenase (COX), where it inhibits the synthesis of thromboxane A2, a potent promoter of platelet aggregation .

Cellular Effects

The effects of this compound at the cellular level are largely due to its role as a platelet aggregation inhibitor . By inhibiting the aggregation of platelets, this compound can influence various cellular processes. For instance, it can affect cell signaling pathways related to inflammation and coagulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level . As a COX-1 inhibitor, this compound prevents the synthesis of thromboxane A2, thereby inhibiting platelet aggregation . Additionally, this compound is known to inhibit the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .

Temporal Effects in Laboratory Settings

It is known that this compound is absorbed primarily in the small intestines and its bioavailability in humans ranges from 83% to 100%

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . In a study involving rats, a correlation between the effect of Triflusal, the number of microthrombi, and the size of the infarcted area was demonstrated . The pathogenetic role of the microthrombi in the evolution of cerebral infarction as well as the effect of Triflusal in different dosages on the number of microthrombi could be clearly assessed by quantitative morphometry .

Metabolic Pathways

It is known that this compound, like Triflusal, is metabolized in the liver, forming its main metabolite 2-hydroxy-4-trifluoro-methylbenzoic acid (HTB)

Propriétés

IUPAC Name |

2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWVZGDJPAKBDE-BOCFXHSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)